D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine

Description

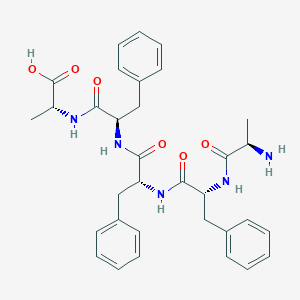

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic pentapeptide composed of alternating D-alanine (D-Ala) and D-phenylalanine (D-Phe) residues. Its structure is characterized by three consecutive D-Phe units flanked by D-Ala termini, resulting in the sequence: D-Ala-D-Phe-D-Phe-D-Phe-D-Ala.

Properties

CAS No. |

644997-28-4 |

|---|---|

Molecular Formula |

C33H39N5O6 |

Molecular Weight |

601.7 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C33H39N5O6/c1-21(34)29(39)36-27(19-24-14-8-4-9-15-24)31(41)38-28(20-25-16-10-5-11-17-25)32(42)37-26(18-23-12-6-3-7-13-23)30(40)35-22(2)33(43)44/h3-17,21-22,26-28H,18-20,34H2,1-2H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)/t21-,22-,26-,27-,28-/m1/s1 |

InChI Key |

OIOAXOWSYSWIOQ-XIBVRNHSSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: While SPPS is commonly used in research laboratories, industrial production may employ automated peptide synthesizers to scale up the process. These machines streamline the synthesis, allowing for the production of larger quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residues can be oxidized to form quinones under specific conditions.

Reduction: The peptide can be reduced using reagents like sodium borohydride to modify its structure.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives of phenylalanine.

Reduction: Reduced peptide with modified side chains.

Substitution: Substituted peptide with new functional groups attached to the amino groups.

Scientific Research Applications

Chemical and Biological Properties

The compound's structure consists of five amino acids arranged in a specific sequence, which enhances its stability against enzymatic degradation compared to naturally occurring peptides. The presence of D-amino acids allows for increased resistance to proteolytic enzymes, making it a valuable candidate for therapeutic applications where stability is crucial.

Key Properties:

- Stability: Enhanced resistance to enzymatic degradation.

- Binding Affinity: The arrangement of phenylalanine residues increases binding affinity to various receptors.

- Biological Activity: Potential modulation of enzyme activities and signaling pathways.

Therapeutic Applications

Research has indicated that D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine may have several therapeutic applications, particularly in the modulation of pain signaling pathways. Its ability to inhibit enzymes involved in these pathways suggests potential use as an analgesic agent.

Case Studies and Research Findings

-

Pain Modulation:

- Studies have shown that this compound can effectively inhibit specific enzymes linked to pain signaling, indicating its potential as a therapeutic agent for pain management.

- Antimicrobial Activity:

-

Peptidoglycan Labeling:

- D-amino acid derivatives, including this compound, have been utilized in metabolic labeling strategies for bacterial peptidoglycan. This approach allows for selective labeling of bacterial cells without affecting mammalian cells, facilitating studies on bacterial dynamics and antibiotic susceptibility .

Synthesis Techniques

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, providing high purity and yield.

Synthesis Steps:

- Preparation of Solid Support: A resin is activated to allow amino acid attachment.

- Sequential Addition: Amino acids are added one at a time, with protective groups removed as necessary.

- Cleavage: The completed peptide is cleaved from the resin and purified.

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₃₉H₄₈N₆O₇ (hypothetical calculation based on monomeric units).

- Molecular Weight : ~760.8 g/mol.

- Structural Features: All D-configuration amino acids, repetitive aromatic side chains.

Comparison with Similar Compounds

Peptide Chain Length and Residue Composition

The pentapeptide’s length and repetitive D-Phe units distinguish it from shorter analogs:

Key Insight : Longer chains with multiple D-Phe residues enhance resistance to proteolytic degradation compared to dipeptides like D-Ala-D-Ala .

Structural Comparison :

| Feature | D-Ala-D-Ala | D-Ala-D-Lac | D-Ala-D-Phe-D-Phe-D-Phe-D-Ala |

|---|---|---|---|

| Backbone | Peptide | Depsipeptide | Peptide |

| Side Chains | None | Lactate | Phenyl groups (3×) |

| Vancomycin Affinity | High | Low | Likely low (steric hindrance) |

Physicochemical Properties

The pentapeptide’s hydrophobicity and aromaticity contrast with other D-amino acid derivatives:

Note: The pentapeptide’s low solubility may limit biomedical applications unless formulated with solubilizing agents.

Biological Activity

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide composed entirely of D-amino acids, featuring a repetitive structure primarily made up of phenylalanine residues. This unique configuration distinguishes it from naturally occurring peptides, potentially enhancing its stability against enzymatic degradation and influencing its interactions within biological systems. This article focuses on the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Structure and Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The resulting peptide exhibits a high degree of stability due to the presence of D-amino acids, which are less susceptible to proteolytic enzymes compared to their L-counterparts.

Research indicates that this compound may interact with specific molecular targets, modulating enzyme activities and signaling pathways. Notably, studies have shown its potential analgesic effects through the inhibition of enzymes involved in pain signaling pathways. The arrangement of multiple phenylalanine residues enhances its binding affinity to receptors, suggesting a role in various cellular processes and protein interactions.

Therapeutic Applications

- Analgesic Properties : The compound has been studied for its ability to inhibit pain signaling pathways, making it a candidate for pain management therapies.

- Anticancer Potential : Preliminary studies suggest that similar D-amino acid-containing peptides exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation .

- Neuroprotective Effects : There is emerging evidence that D-amino acid peptides can influence neurochemical pathways, potentially offering protective effects against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| D-Tryptophyl-D-alanylisoleucine | Contains tryptophan instead of phenylalanine | Different binding affinities |

| D-Valyl-D-alanylisoleucine | Incorporates valine within the sequence | Variation in hydrophobic interactions |

| D-Tryptophyl-D-alanyldiphenylalanine | Includes two phenylalanines and tryptophan | Enhanced aromatic interactions |

The repetitive structure of this compound contributes to its distinct chemical behavior and biological activity compared to other similar compounds.

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain response, indicating its potential as an analgesic agent. The study highlighted the compound's ability to inhibit specific enzymes involved in pain signaling pathways.

Study 2: Anticancer Activity

Another investigation explored the anticancer properties of similar D-amino acid peptides. Results indicated that these compounds could induce apoptosis in various cancer cell lines, including breast and lung cancer cells, suggesting a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.